Cas no 1256360-59-4 (N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine)
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine
- 2-(Propylaminomethyl)-5-fluorophenylboronic acid pinacol ester
- AK-85343
- ANW-66016
- CTK8C1176
- KB-15900
- MolPort-015-144-032
- X0493
- 1256360-59-4
- N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine
- CS-0175949
- 2-(Propylaminomethyl)-5-fluorophenylboronic acid, pinacol ester
- Benzenemethanamine, 4-fluoro-N-propyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- AKOS016004788
- {[4-FLUORO-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]METHYL}(PROPYL)AMINE
- BS-19932
- SB82461
- DB-364258
- MFCD18087741
- N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propan-1-amine
- F73842
- DTXSID00682380
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- MDL: MFCD18087741
- Inchi: 1S/C16H25BFNO2/c1-6-9-19-11-12-7-8-13(18)10-14(12)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3
- InChI Key: YIUAXEAMKCUMFH-UHFFFAOYSA-N
- SMILES: FC1C=CC(CNCCC)=C(B2OC(C)(C)C(C)(C)O2)C=1
Computed Properties
- Exact Mass: 293.1962374g/mol
- Monoisotopic Mass: 293.1962374g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.5Ų
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019140413-10g |
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine |
1256360-59-4 | 95% | 10g |
$558.60 | 2023-09-03 | |
| TRC | P834518-100mg |
2-(Propylaminomethyl)-5-fluorophenylboronic acid, pinacol ester |
1256360-59-4 | 100mg |
$64.00 | 2023-05-17 | ||
| TRC | P834518-250mg |
2-(Propylaminomethyl)-5-fluorophenylboronic acid, pinacol ester |
1256360-59-4 | 250mg |
$98.00 | 2023-05-17 | ||
| TRC | P834518-500mg |
2-(Propylaminomethyl)-5-fluorophenylboronic acid, pinacol ester |
1256360-59-4 | 500mg |
$150.00 | 2023-05-17 | ||
| TRC | P834518-1g |
2-(Propylaminomethyl)-5-fluorophenylboronic acid, pinacol ester |
1256360-59-4 | 1g |
$207.00 | 2023-05-17 | ||
| abcr | AB311559-1g |
2-(Propylaminomethyl)-5-fluorophenylboronic acid, pinacol ester, 96%; . |
1256360-59-4 | 96% | 1g |
€246.00 | 2025-03-19 | |
| abcr | AB311559-5g |
2-(Propylaminomethyl)-5-fluorophenylboronic acid, pinacol ester, 96%; . |
1256360-59-4 | 96% | 5g |
€654.00 | 2025-03-19 | |
| abcr | AB311559-10g |
2-(Propylaminomethyl)-5-fluorophenylboronic acid, pinacol ester, 96%; . |
1256360-59-4 | 96% | 10g |
€1062.00 | 2025-03-19 | |
| eNovation Chemicals LLC | Y1242186-1g |
Benzenemethanamine, 4-fluoro-N-propyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
1256360-59-4 | 96% | 1g |
$180 | 2024-06-08 | |
| Chemenu | CM136739-1g |
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine |
1256360-59-4 | 95% | 1g |
$197 | 2023-02-03 |
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine Suppliers
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine Related Literature
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine (CAS No. 1256360-59-4): A Comprehensive Overview
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine (CAS No. 1256360-59-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound is notable for its unique structural features and potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
The molecular structure of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is characterized by a fluoro-substituted benzene ring linked to a boron-containing dioxaborolane moiety and an amine group. The presence of the fluoro substituent and the boron-containing functional group imparts unique chemical and biological properties to the molecule. These features make it an attractive candidate for various medicinal applications.
One of the key aspects of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is its synthetic accessibility. The compound can be synthesized through a series of well-established organic reactions. A common approach involves the coupling of 4-fluoroaniline with 2-bromoacetophenone followed by the formation of the boronate ester using bis(pinacolato)diboron. This synthetic route has been extensively studied and optimized to achieve high yields and purity levels.
Recent research has highlighted the potential of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine in various biological contexts. For instance, studies have shown that this compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Additionally, it has been investigated for its potential as a scaffold for developing new drugs targeting specific receptors or enzymes.
In the realm of cancer research, N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine has shown promise as a lead compound for developing anti-cancer agents. Its ability to interact with specific proteins involved in cell proliferation and apoptosis makes it a valuable tool in drug discovery efforts. Several studies have demonstrated its efficacy in inhibiting tumor growth in preclinical models.
The pharmacological properties of N-(4-fluoro-N-(tetrahydrofuran)-N'-((tetrahydrofuran)methylidene)-benzenecarboximidamide (a related compound) have also provided insights into the potential therapeutic applications of similar structures. These findings suggest that compounds with similar structural motifs may exhibit beneficial effects in treating various diseases.
Furthermore, the use of computational methods such as molecular docking and molecular dynamics simulations has played a crucial role in understanding the interactions between N-(4-fluoro-N-(tetrahydrofuran)-N'-((tetrahydrofuran)methylidene)-benzenecarboximidamide and its biological targets. These computational tools have helped researchers identify key binding sites and optimize the structure for improved activity.
In conclusion, N-(4-fluoro-N-(tetrahydrofuran)-N'-((tetrahydrofuran)methylidene)-benzenecarboximidamide (CAS No. 1256360-59-4) is a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in advancing therapeutic strategies for various diseases.
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